molecular formula C30H29N3O3 B1666140 2'-((2-(4-Methoxyphenyl)acetylamino)methyl)biphenyl-2-carboxylic acid (2-pyridin-3-yl-ethyl)amide CAS No. 498577-53-0

2'-((2-(4-Methoxyphenyl)acetylamino)methyl)biphenyl-2-carboxylic acid (2-pyridin-3-yl-ethyl)amide

Cat. No. B1666140
M. Wt: 479.6 g/mol
InChI Key: CHDSRMIDIQABTP-UHFFFAOYSA-N
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Description

AVE-0118 is a potassium channel blocker potentially for the treatment of sleep apnea syndrome. AVE0118 effectively suppressed acetylcholine-mediated persistent atrial fibrillation. AVE0118 reduced peak current amplitude of SCN5A-WT current and shifted half-inactivation voltage of the steady-state inactivation curve. AVE0118-induced prolongation of atrial, but not ventricular ERP, is potentially due largely to atrial-selective depression of sodium channel current, which likely contributes to the effectiveness of AVE0118 to suppress atrial fibrillation.

Scientific Research Applications

Cardiac Contractility Enhancement

AVE0118, a chemical compound closely related to 2'-((2-(4-Methoxyphenyl)acetylamino)methyl)biphenyl-2-carboxylic acid (2-pyridin-3-yl-ethyl)amide, has been found to enhance atrial contractility. This effect is attributed to its ability to block atrial ultrarapid delayed rectifier currents (I(Kur)) and prolong the atrial action potential (AP) plateau without affecting ventricular repolarization. This mechanism may benefit patients with atrial contractile dysfunction due to atrial tachyarrhythmias, potentially improving atrial contractility without risking ventricular proarrhythmia (Schotten et al., 2007).

Antiallergic Properties

Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which share a structural resemblance to the compound , has identified potential antiallergic properties. One compound in this series exhibited significant potency in an ovalbumin-induced histamine release assay, suggesting its potential as an antiallergic agent (Menciu et al., 1999).

Antimicrobial Activity

Compounds structurally related to 2'-((2-(4-Methoxyphenyl)acetylamino)methyl)biphenyl-2-carboxylic acid (2-pyridin-3-yl-ethyl)amide, such as pyridine derivatives, have been explored for their antimicrobial properties. Studies have demonstrated variable and modest activity against certain strains of bacteria and fungi, indicating potential applications in antimicrobial treatments (Patel et al., 2011).

Antiprotozoal Agents

Exploration of imidazo[1,2-a]pyridines, which are structurally related to the compound of interest, has shown promising antiprotozoal activity. These compounds have displayed strong DNA affinities and significant in vitro and in vivo efficacy against T. b. rhodesiense and P. falciparum, suggesting potential use as antiprotozoal agents (Ismail et al., 2004).

properties

CAS RN

498577-53-0

Product Name

2'-((2-(4-Methoxyphenyl)acetylamino)methyl)biphenyl-2-carboxylic acid (2-pyridin-3-yl-ethyl)amide

Molecular Formula

C30H29N3O3

Molecular Weight

479.6 g/mol

IUPAC Name

2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide

InChI

InChI=1S/C30H29N3O3/c1-36-25-14-12-22(13-15-25)19-29(34)33-21-24-8-2-3-9-26(24)27-10-4-5-11-28(27)30(35)32-18-16-23-7-6-17-31-20-23/h2-15,17,20H,16,18-19,21H2,1H3,(H,32,35)(H,33,34)

InChI Key

CHDSRMIDIQABTP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CN=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CN=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AVE 0118
AVE-0118
AVE0118

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-((2-(4-Methoxyphenyl)acetylamino)methyl)biphenyl-2-carboxylic acid (2-pyridin-3-yl-ethyl)amide

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